molecular formula C9H18O3 B8315546 6-Propoxy-hexanoic acid

6-Propoxy-hexanoic acid

Cat. No. B8315546
M. Wt: 174.24 g/mol
InChI Key: WNCMZFYGKLHWQB-UHFFFAOYSA-N
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Patent
US09169254B2

Procedure details

Sodium (354 mg, 15.38 mmol) was added to a solution of 6-bromohexanoic acid (300 mg, 1.54 mmol) in propyl alcohol (15 ml), and the mixture was heated under reflux for two hours. The reaction mixture was cooled to room temperature and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (dichloromethane:methanol=30:1) to give 6-propoxy-hexanoic acid (209 mg, 78%).
Quantity
354 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].Br[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9]>C(O)CC>[CH2:8]([O:9][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9])[CH2:7][CH3:6] |^1:0|

Inputs

Step One
Name
Quantity
354 mg
Type
reactant
Smiles
[Na]
Name
Quantity
300 mg
Type
reactant
Smiles
BrCCCCCC(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(CC)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for two hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (dichloromethane:methanol=30:1)

Outcomes

Product
Name
Type
product
Smiles
C(CC)OCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 209 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 155.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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